N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with an m-tolyl (meta-methylphenyl) group at the 2-position and an ethyl group at the 6-position. The ethyl chain is further linked to a [1,1'-biphenyl]-4-carboxamide moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, structural parallels with related thiazolo-triazole derivatives suggest possible bioactivity in vasodilation or enzyme inhibition .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4OS/c1-18-6-5-9-22(16-18)24-28-26-30(29-24)23(17-32-26)14-15-27-25(31)21-12-10-20(11-13-21)19-7-3-2-4-8-19/h2-13,16-17H,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQAFUJGDFFHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbenzamide, are likely to be cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of the COX enzymes, and the phenyl moieties have a key interaction in the active site of the enzyme. This interaction results in the reduction of prostaglandin synthesis, thereby alleviating inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of prostaglandin synthesis, which leads to a decrease in inflammation and pain. This is due to the compound’s inhibitory effect on the COX enzymes, which are responsible for the production of prostaglandins.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide are not yet fully understood. Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
The effects of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide on various types of cells and cellular processes are not yet fully known. Similar compounds have shown a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is not yet fully understood. Similar compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to delve into the biological activity of this specific compound based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring fused with a triazole moiety and is further substituted with a biphenyl group and a carboxamide functional group. The synthesis of such compounds typically involves multi-step reactions that include cyclization and substitution processes. Recent methodologies have emphasized greener synthesis techniques, such as visible-light-mediated reactions that yield high purity and efficiency .
Biological Activity Overview
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit potent biological activities due to their ability to interact with various biological targets. The following sections summarize key findings regarding the biological activities attributed to this compound.
Antimicrobial Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have shown promising antimicrobial properties. For instance:
- Inhibition of Metallo-β-lactamases (MBLs) : Some derivatives have demonstrated significant inhibition against MBLs such as VIM-2 with IC50 values around 38.36 μM . This suggests potential utility in combating antibiotic resistance.
- Antifungal Activity : Compounds similar to the one have been reported to exhibit antifungal activity against various pathogens. A study noted that certain thiazole derivatives showed minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Anticancer Properties
The anticancer potential of thiazolo[3,2-b][1,2,4]triazoles has been extensively researched:
- Cell Viability : Compounds containing this scaffold have been tested for their effects on cellular viability in various cancer cell lines. Preliminary results indicate that modifications in the molecular structure can enhance anticancer efficacy .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of tumor growth through interference with cellular signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key observations from SAR studies include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl rings can modulate activity levels. For example, the introduction of halogens has been shown to enhance potency .
- Linker Variations : Alterations in the ethyl linker connecting the thiazole and biphenyl moieties can affect binding affinity and selectivity towards biological targets .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were evaluated for their antimicrobial properties against clinical isolates of bacteria. Among them, one derivative exhibited an MIC of 12.5 µg/mL against resistant strains of E. coli and P. aeruginosa .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that a derivative related to this compound induced apoptosis in breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment .
Comparison with Similar Compounds
Structural Features
The target compound shares a thiazolo[3,2-b][1,2,4]triazole core with several analogs but differs in substituents (Table 1).
Table 1: Structural Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Key Observations :
- Substituents on the thiazolotriazole ring (m-tolyl vs. p-tolyl, chlorophenyl) modulate electronic properties and steric bulk, influencing reactivity and bioactivity .
Spectral Characteristics
IR and NMR data are critical for confirming tautomeric forms and substituent effects:
- IR Spectra :
- 1H-NMR: Methyl groups (m-tolyl: δ ~2.3 ppm) and aromatic protons (biphenyl: δ ~7.2–7.8 ppm) are diagnostic .
Q & A
Q. What are the recommended synthetic routes for N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including cyclization and amide coupling. For example:
- Thiazolo-triazole core formation : Cyclization of precursors under reflux in ethanol or acetic acid, as demonstrated in analogous thiazolo-triazole derivatives .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the biphenyl-carboxamide moiety to the thiazolo-triazole-ethyl intermediate.
- Intermediate characterization : Employ -/-NMR to confirm regiochemistry (e.g., distinguishing thiazolo[3,2-b] vs. [2,3-b] isomers via chemical shifts at δ 7.5–8.5 ppm for aromatic protons) and IR spectroscopy to validate amide C=O stretches (~1650–1680 cm) .
Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze aromatic proton splitting patterns (e.g., meta-substituted tolyl groups show distinct coupling at δ 6.8–7.2 ppm). -NMR can confirm the biphenyl linkage (quaternary carbons at ~140 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., CHNOS requires m/z 493.1584). Fragmentation patterns can confirm the thiazolo-triazole core .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and rule out byproducts from incomplete cyclization .
Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?
- Methodological Answer :
- Anticancer : Conduct MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare with structurally similar thiazolo-triazoles showing activity at 10–50 μM .
- Antiviral : Use plaque reduction assays for RNA viruses (e.g., influenza) due to reported activity of triazole-thiadiazole hybrids .
- Platelet aggregation : Perform turbidimetric assays with ADP/ collagen as agonists, referencing thiazole derivatives inhibiting aggregation by >50% at 100 μM .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiazolo-triazole core under varying reaction conditions?
- Methodological Answer :
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid. For example, cyclization in acetic acid with HgO improved yields (42–62%) in triazolo-thiadiazoles via dehydrosulfurization .
- Catalysts : Screen Lewis acids (e.g., ZnCl) for regioselective thiazole formation. HgO in acetic acid enhances sulfur elimination in similar systems .
- Temperature : Reflux (~110°C) vs. microwave-assisted synthesis (e.g., 150°C, 30 min) to reduce reaction time and improve purity .
Q. How should researchers resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer :
- Solubility profiling : Use shake-flask method in DMSO, ethanol, and aqueous buffers (pH 1–7.4). For example, biphenyl-carboxamides often show poor aqueous solubility (<0.1 mg/mL), requiring DMSO for stock solutions .
- Co-solvency : Test PEG-400 or cyclodextrin-based formulations to enhance bioavailability, as seen with structurally related thiazole derivatives .
- Hansen Solubility Parameters : Calculate HSPs to predict miscibility gaps (e.g., δ=18–20, δ=5–7, δ=8–10 MPa) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent variation : Modify the m-tolyl group (e.g., electron-withdrawing Cl or NO at the para position) to assess impact on bioactivity. Analogous compounds with 4-Cl substitution showed 2-fold higher anticancer activity .
- Scaffold hopping : Replace the biphenyl-carboxamide with naphthalene or pyridine rings to evaluate hydrophobic/hydrophilic balance. Triazolo-thiadiazoles with naphthalene exhibited improved antiviral potency .
- Computational modeling : Perform docking studies (AutoDock Vina) against COX-2 or viral proteases to prioritize synthetic targets .
Q. How can researchers design mechanistic studies to elucidate this compound’s enzyme inhibition potential?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) to measure inhibition kinetics. Triazole-thiadiazole hybrids inhibited acetylcholinesterase with K values of 0.5–5 μM .
- Cellular target identification : Apply thermal proteome profiling (TPP) or affinity chromatography with biotinylated analogs .
- ROS modulation : Measure intracellular ROS levels (DCFH-DA assay) to link antioxidant activity to cytotoxicity, as seen in thiazolo-triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
